p-Toluenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
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InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7SO3H, Array, C7H8O3S | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Related CAS |
13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |
| Record name | p-Toluenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID0026701 | |
| Record name | 4-Methylbenzenesulfonic acid | |
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Molecular Weight |
172.20 g/mol | |
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Physical Description |
Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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| Record name | Benzenesulfonic acid, 4-methyl- | |
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| Record name | p-Toluenesulfonic acid | |
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| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Boiling Point |
140 °C @ 20 MM HG, Boiling point = 38 °C | |
| Record name | P-TOLUENESULFONIC ACID | |
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Flash Point |
363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |
| Record name | P-TOLUENESULFONIC ACID | |
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| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Solubility |
ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |
| Record name | P-TOLUENESULFONIC ACID | |
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Density |
1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |
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Vapor Pressure |
0.0000027 [mmHg] | |
| Record name | p-Toluenesulfonic acid | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS | |
CAS No. |
104-15-4 | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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| Record name | P-TOLUENESULFONIC ACID | |
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Melting Point |
221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |
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Catalytic Paradigms of P Toluenesulfonic Acid in Organic Synthesis
Unimolecular and Bimolecular Reactions Catalyzed by p-Toluenesulfonic Acid
As a strong acid catalyst, this compound facilitates reactions by protonating substrates, which renders them more susceptible to nucleophilic attack. thieme-connect.com This fundamental principle applies to a vast array of both unimolecular and bimolecular reactions. In these processes, p-TsOH activates functional groups, commonly carbonyls, by donating a proton. This activation makes the carbonyl carbon more electrophilic and primes the molecule for subsequent reaction steps, such as nucleophilic addition or cyclization. thieme-connect.comnih.gov The catalytic cycle is completed by the deprotonation of an intermediate to release the final product and regenerate the acid catalyst.
This compound is a highly effective catalyst for both the esterification of carboxylic acids with alcohols and the transesterification of esters. scielo.org.zanih.govutrgv.edupreprints.org The mechanism for these reactions involves the initial protonation of the carbonyl oxygen on the carboxylic acid or ester by p-TsOH. thieme-connect.com This step activates the carbonyl group, significantly increasing its electrophilicity.
Subsequently, a molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. thieme-connect.com For the reaction to proceed to the final ester product, a molecule of water (in esterification) or an alcohol (in transesterification) is eliminated. thieme-connect.com Each step in this process is reversible, meaning the reactions are in equilibrium. To drive the reaction toward the formation of the desired ester, reaction conditions are often manipulated, for instance, by using an excess of one reactant or by removing the water byproduct. thieme-connect.com
The utility of p-TsOH as a catalyst is highlighted in various studies. For example, it has been used in the acetylation of 1,2-propylene glycol, where it catalyzes consecutive acetylation reactions. scribd.com It provides a milder alternative to strong mineral acids and shows excellent functional group tolerance, affording high yields of the corresponding esters. scribd.com
Table 1: Examples of p-TsOH Catalyzed Esterification and Transesterification Reactions
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Carboxylic Acids | Alcohols | p-TsOH | Not Specified | Esters | Good | scielo.org.zautrgv.edu |
| β-Ketoesters | Alcohols | p-TsOH | Not Specified | Esters | Good | scielo.org.zautrgv.edu |
| 1,2-Propylene Glycol | Acetic Acid | p-TsOH | Varies | Mono- and Di-acetate Esters | Not Specified | scribd.com |
The formation of acetals and ketals from aldehydes and ketones, respectively, is a crucial method for protecting carbonyl groups in organic synthesis. This compound is a commonly employed acid catalyst for these transformations. rsc.orgresearchgate.net The reaction mechanism is initiated by the protonation of the carbonyl oxygen by p-TsOH, which enhances the electrophilicity of the carbonyl carbon. thieme-connect.comnih.gov
This is followed by the nucleophilic addition of one molecule of an alcohol to the activated carbonyl, resulting in the formation of a hemiacetal or hemiketal intermediate. thieme-connect.com The hydroxyl group of this intermediate is then protonated by p-TsOH, converting it into a good leaving group (water). A second molecule of alcohol then acts as a nucleophile, displacing the water molecule and forming a protonated acetal (B89532) or ketal. The final step involves the loss of a proton to yield the stable acetal or ketal product and regenerate the catalyst. thieme-connect.com This reaction is also an equilibrium, and the removal of water is often necessary to drive it to completion. thieme-connect.com
This compound is a versatile catalyst for intramolecular cyclization reactions, which are fundamental to the synthesis of a wide variety of carbocyclic and heterocyclic compounds. organic-chemistry.org These molecules form the structural core of many biologically active natural products and pharmaceuticals. rgmcet.edu.in The catalytic role of p-TsOH in these reactions is typically to protonate a functional group within the linear substrate, thereby activating it for an intramolecular nucleophilic attack by another part of the molecule. This acid-catalyzed ring-closing process enables the efficient construction of complex molecular architectures. organic-chemistry.org
The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction for producing the indole aromatic heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org this compound is a frequently employed Brønsted acid catalyst for this process. nih.govwikipedia.org
The established mechanism begins with the reaction between the phenylhydrazine and the carbonyl compound to form a phenylhydrazone. This intermediate then tautomerizes to its enamine (or 'ene-hydrazine') form. nih.govwikipedia.org Following protonation by p-TsOH, the enamine undergoes a crucial-sigmatropic rearrangement. The resulting diimine intermediate subsequently aromatizes and cyclizes to form an aminoacetal (or aminal). The final step is the acid-catalyzed elimination of an ammonia (B1221849) molecule, which leads to the formation of the energetically favorable aromatic indole ring. nih.gov The selection of the acid catalyst is a decisive factor in the success of the Fischer indole synthesis.
This compound, particularly when supported on polystyrene (PS-PTSA), serves as an efficient and reusable catalyst for the one-pot synthesis of diversely functionalized pyrrole (B145914) derivatives. This synthesis is achieved through a multicomponent reaction involving an aldehyde, an amine, an active methylene (B1212753) compound, and a nitroalkane. The process proceeds via a cross-coupling-cyclization–oxidation mechanism under microwave irradiation. This metal-free and solvent-free protocol offers significant advantages, including good to excellent yields and environmental friendliness. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss in its catalytic activity.
This compound is an effective catalyst for the synthesis of quinoline (B57606) derivatives, which are important scaffolds in many natural products and pharmaceuticals. One of the primary methods for this synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or ketone).
p-TsOH catalyzes the tandem reaction of aliphatic ketones with substituted anilines to produce polysubstituted 1,2-dihydroquinolines. The process is valued for its operational simplicity, cost-effectiveness, and excellent regioselectivity. In another variation, p-TsOH is used in a one-pot, three-component synthesis of benzochromeno[3,2-c]quinoline derivatives from arylglyoxal monohydrates, quinoline-2,4-dione, and β-naphthol in an aqueous medium. The acid catalyzes the condensation steps, leading to the formation of the complex heterocyclic system in high yields.
Table 2: Examples of p-TsOH Catalyzed Quinoline Synthesis
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aliphatic Ketones, Substituted Anilines | p-TsOH | Not Specified | Polysubstituted 1,2-dihydroquinolines | Not Specified | |
| Arylglyoxal monohydrates, Quinoline-2,4-dione, β-Naphthol | p-TsOH | Reflux in H2O:EtOH | Benzochromeno[3,2-c]quinoline derivatives | 83-92% | |
| 2-Aminoarylketones, Carbonyl compounds | p-TsOH | Solvent-free | 2,3-disubstituted quinolines | Good to Excellent |
Cyclization Reactions and Heterocycle Synthesis
Pyrimidine (B1678525) Derivatives Synthesis
This compound is a proficient catalyst in the synthesis of pyrimidine derivatives, which are of significant interest due to their broad spectrum of biological activities. One of the prominent methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. p-TSA has been demonstrated to be an effective catalyst for this reaction, often providing higher yields compared to the classical mineral acid-catalyzed conditions. The catalytic role of p-TSA involves the activation of the aldehyde carbonyl group, which facilitates the formation of an imine intermediate, a crucial step in the reaction cascade.
Furthermore, p-TSA has been employed in the synthesis of benzopyrano-pyrimidine derivatives through a three-component condensation of salicylaldehyde (B1680747) derivatives, a secondary amine (like piperidine (B6355638) or morpholine), and malononitrile. rsc.org This method is lauded for its high yields, straightforward experimental procedure, and short reaction times. rsc.org The proposed mechanism suggests that p-TSA first protonates the carbonyl group of salicylaldehyde, enhancing its electrophilicity. Subsequently, the conjugate base of p-TSA abstracts a proton from the active methylene carbon of malononitrile, facilitating its addition to the activated carbonyl.
A novel tandem reductive amination/intermolecular SNAr sequence for the synthesis of amine-containing pyrimidines also utilizes p-TSA as an activator. This one-pot process involves the reaction of an aldehyde, an arylamine, and 2-methanesulfonyl-4,6-dimethoxypyrimidine in the presence of a reducing agent.
Table 1: p-TSA Catalyzed Synthesis of Pyrimidine Derivatives
| Entry | Reactants | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Salicylaldehyde, Piperidine, Malononitrile | Benzopyrano-pyrimidine derivative | p-TSA, Ethanol (B145695), 80 °C | High |
| 2 | 2-Hydroxybenzaldehyde, Aniline, 2-methanesulfonyl-4,6-dimethoxypyrimidine, NaBH₄ | N-(2-hydroxybenzyl)aniline derivative of pyrimidine | p-TSA (10 mol%), Dioxane, Reflux, 6 h | Good |
| 3 | Aromatic aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidine (Biginelli Reaction) | p-TSA, Ethanol, Reflux, 2-4 h | High |
Benzimidazoquinazolinone and Triazoloquinazolinone Derivatives Synthesis
This compound monohydrate is an effective catalyst for the one-pot, three-component synthesis of biologically important benzimidazoquinazolinone and triazoloquinazolinone derivatives. This reaction involves the condensation of an aromatic aldehyde, dimedone, and either 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole. The use of p-TSA as a catalyst offers several advantages, including high yields (typically 85-98%), mild reaction conditions, and the avoidance of column chromatography for purification.
The reaction mechanism is proposed to initiate with a Knoevenagel condensation between the aromatic aldehyde and dimedone, catalyzed by p-TSA, to form an α,β-unsaturated carbonyl intermediate. This is followed by a Michael addition of the amino group of 2-aminobenzimidazole or 3-amino-1,2,4-triazole to the unsaturated intermediate. The final step involves an intramolecular cyclization with the elimination of a water molecule to afford the desired heterocyclic product.
Table 2: p-TSA Catalyzed Synthesis of Benzimidazoquinazolinone and Triazoloquinazolinone Derivatives
| Entry | Aldehyde | Amine Component | Product | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 2-Aminobenzimidazole | Benzimidazoquinazolinone derivative | p-TSA·H₂O (15 mol%), Acetonitrile, 40-50 °C | 95 |
| 2 | 4-Chlorobenzaldehyde | 3-Amino-1,2,4-triazole | Triazoloquinazolinone derivative | p-TSA·H₂O (15 mol%), Acetonitrile, 40-50 °C | 98 |
| 3 | 4-Methoxybenzaldehyde | 2-Aminobenzimidazole | Benzimidazoquinazolinone derivative | p-TSA·H₂O (15 mol%), Acetonitrile, 40-50 °C | 96 |
Coumarin (B35378) Derivatives Synthesis
The synthesis of coumarins, a class of compounds with a wide range of biological activities, can be efficiently catalyzed by this compound, most notably through the Pechmann condensation. unipr.itresearchgate.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. unipr.itresearchgate.net p-TSA serves as an effective Brønsted acid catalyst for this transformation, facilitating both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization via an electrophilic aromatic substitution, followed by dehydration to form the coumarin ring system. researchgate.net
The use of p-TSA in Pechmann condensations is advantageous as it is a solid, easy-to-handle acid that can often be used in catalytic amounts, leading to high yields of the desired coumarin products under relatively mild conditions. Various substituted phenols and β-ketoesters can be employed, providing access to a diverse library of coumarin derivatives.
Table 3: p-TSA Catalyzed Pechmann Condensation for Coumarin Synthesis
| Entry | Phenol | β-Ketoester | Product | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Resorcinol (B1680541) | Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | p-TSA, Solvent-free, Heat | High |
| 2 | Phenol | Ethyl benzoylacetate | 4-Phenylcoumarin | p-TSA, Toluene (B28343), Reflux | Good |
| 3 | m-Cresol | Ethyl acetoacetate | 4,7-Dimethylcoumarin | p-TSA, Ethanol, Reflux | Good |
Dibenzo Xanthene Tetraone Synthesis
This compound has been successfully utilized as a catalyst in the one-pot, multicomponent synthesis of dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraone derivatives. researchgate.net This methodology involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with a pyrazole (B372694) aldehyde in the presence of a catalytic amount of p-TSA. researchgate.net The reaction is typically carried out in a solvent such as ethylene (B1197577) glycol at elevated temperatures (75-95 °C). researchgate.net This protocol is noted for its excellent yields, generally in the range of 80-90%, and features a simple workup procedure. researchgate.net
The catalytic role of p-TSA is crucial in promoting the condensation and cyclization steps that lead to the formation of the complex tetracyclic xanthene core. The acid likely activates the carbonyl groups of the reactants, facilitating the nucleophilic attacks required for ring formation.
Table 4: p-TSA Catalyzed Synthesis of Dibenzo Xanthene Tetraone Derivatives
| Entry | 2-Hydroxy-1,4-naphthoquinone | Pyrazole Aldehyde | Product | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 equivalent | 1 equivalent | Dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraone derivative | p-TSA, Ethylene glycol, 75-95 °C | 80-90 |
Chroman-fused Tetralin Synthesis
A notable application of this compound is in the diastereoselective synthesis of chroman-fused tetralins. researchgate.netatlantis-press.com Specifically, p-TSA catalyzes the intramolecular Friedel–Crafts epoxy–arene cyclization of 1-tetralone-derived glycidyl (B131873) ethers. researchgate.netatlantis-press.com This reaction proceeds with high regio- and cis-diastereoselectivity, yielding cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols. researchgate.netatlantis-press.com
The reaction is typically carried out in a solvent like toluene at around 80 °C with a catalytic amount of p-TSA monohydrate (e.g., 20 mol%). researchgate.net The Brønsted acidity of p-TSA is key to protonating the epoxide oxygen, which facilitates the intramolecular attack of the aromatic ring to form the chroman ring system. This methodology provides an efficient route to complex polycyclic structures that are analogs of natural products like brazilin. researchgate.netatlantis-press.com
Table 5: p-TSA Catalyzed Synthesis of Chroman-fused Tetralins
| Entry | Substrate (1-tetralone-derived glycidyl ether) | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | (±)-1-(2-(3,5-dimethoxyphenoxy)-2,3-epoxypropyl)-3,4-dihydronaphthalen-1(2H)-one | (±)-cis-6a,7,8,12b-tetrahydro-3,5-dimethoxy-6H-naphtho[2,1-c]chromen-6a-ol | p-TSA·H₂O (20 mol%), Toluene, 80 °C, 45 min | 96 |
| 2 | (±)-1-(2-(3,5-dimethylphenoxy)-2,3-epoxypropyl)-3,4-dihydronaphthalen-1(2H)-one | (±)-cis-6a,7,8,12b-tetrahydro-3,5-dimethyl-6H-naphtho[2,1-c]chromen-6a-ol | p-TSA·H₂O (20 mol%), Toluene, 80 °C, 45 min | 95 |
Spirooxindole Synthesis
This compound is an efficient catalyst for the synthesis of spirooxindoles, a privileged heterocyclic scaffold in medicinal chemistry. Various multicomponent reactions for the construction of spirooxindole frameworks are catalyzed by p-TSA. For instance, the three-component reaction of isatin, a 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione), and an aromatic amine can be carried out under solvent-free grinding conditions with a catalytic amount of p-TSA to afford spiro[acridine-9,3′-indoline]-1,2′,8-trione derivatives. tandfonline.com
Another example is the eco-friendly synthesis of spiro[chromeno[4,3-b]chromene-7,3′-indolines] and spiro[indeno[2′,1′:5,6]pyrano[3,2-c]chromene-7,3′-indolines] through the reaction of isatins, 4-hydroxycoumarin (B602359), and either 5,5-dimethylcyclohexane-1,3-dione (B117516) or 1H-indene-1,3(2H)-dione in water at room temperature, catalyzed by p-TSA monohydrate. tandfonline.com In these reactions, p-TSA facilitates the initial condensations and subsequent cyclizations to build the complex spirocyclic systems.
Table 6: p-TSA Catalyzed Synthesis of Spirooxindole Derivatives
| Entry | Reactants | Product | Conditions |
|---|---|---|---|
| 1 | Isatin, 1,3-Cyclohexanedione, Aromatic amine | Spiro[acridine-9,3′-indoline]-1,2′,8-trione | p-TSA, Solvent-free, Grinding, 3-4 min |
| 2 | Isatin, 4-Hydroxycoumarin, 5,5-Dimethylcyclohexane-1,3-dione | Spiro[chromeno[4,3-b]chromene-7,3′-indoline] | p-TSA·H₂O, Water, Room temperature |
| 3 | Isatin, 4-Amino-1,2,4-triazol-5-thiol | [5-mercapto-1,2,4-triazole-4-ylimino]-2-indolinone | p-TSA, Methanol (B129727), Reflux |
Calixmdpi.comresorcinarenes Synthesis
The synthesis of calixarenes, which are macrocyclic compounds formed by the condensation of phenols or resorcinols with aldehydes, is a well-established area of supramolecular chemistry. Acid catalysts, including this compound, are commonly employed in these cyclocondensation reactions. Specifically, p-TSA has been used in the solvent-free synthesis of C-tetra(aryl)calix rsc.orgresorcinarenes by grinding resorcinol, an aldehyde, and a catalytic amount of p-TSA together. This green chemistry approach offers advantages in terms of reduced solvent waste and energy consumption.
However, based on the available scientific literature from the conducted searches, there is no specific information detailing the synthesis of Calix mdpi.comresorcinarenes using this compound as a catalyst. The literature predominantly focuses on the synthesis of calix rsc.orgresorcinarenes and other larger calixarenes where p-TSA has proven to be an effective catalyst. The formation of the smaller calix mdpi.comarene macrocycle from resorcinol is less common and may require different synthetic strategies or catalysts that were not identified in the scope of this research.
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring. While traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), this compound has emerged as a viable and milder alternative. acs.orgacs.org
This compound monohydrate (TsOH) has been characterized as an effective catalyst for the intermolecular Friedel-Crafts alkylation of aromatic compounds with activated alkyl halides, alkenes, or tosylates. acs.orgresearchgate.net This method offers a significant advantage over conventional catalysts such as AlCl₃, BF₃, HF, and concentrated H₂SO₄ by minimizing side reactions like transalkylation and polymerization. acs.orgacs.org The use of TsOH also allows for catalyst recovery and reuse, contributing to a more environmentally benign process. acs.org
The reaction is typically carried out under mild conditions in an open atmosphere, making it a convenient and safe laboratory procedure. acs.orgresearchgate.net The effectiveness of p-TSA in these reactions stems from its ability to act as a strong protic acid, facilitating the formation of the carbocationic intermediate necessary for electrophilic aromatic substitution.
Table 1: Examples of p-TSA Catalyzed Friedel-Crafts Alkylation
| Aromatic Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| Anisole | Acetic anhydride | Aromatic ketone | 69.19 | rsc.org |
| N-p-toluenesulfonylpyrrole | 1-naphthoyl chloride | N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole and N-p-toluenesulfonyl-2-(1-naphthoyl)pyrrole | Not specified | nih.gov |
Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org this compound has been demonstrated to be an effective catalyst for this transformation. For instance, p-TSA catalyzes the Michael addition of indoles to α,β-unsaturated ketones, leading to the synthesis of β-indolylketones in high yields (60-94%). preprints.org The reaction is notably accelerated by ultrasonic irradiation. preprints.orgtsijournals.com β-indolylketones are valuable intermediates in the synthesis of natural products and other biologically active molecules. preprints.org
Table 2: p-TSA Catalyzed Michael Addition of Indole to α,β-Unsaturated Ketones
| Indole Substrate | α,β-Unsaturated Ketone | Product | Yield (%) | Conditions | Reference |
| Indole | 1,5-Diaryl-1,4-pentadien-3-one | 1,5-Diaryl-1-(1H-indol-3-yl)-1,4-pentadien-3-one | Excellent | Ultrasonic irradiation | tsijournals.com |
| Indole | Chalcone | 3-(1,3-Diphenyl-3-oxopropyl)-1H-indole | 94 | Ultrasonic irradiation | preprints.org |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. This compound is a widely used catalyst for this reaction. scielo.org.zatandfonline.com A plausible mechanism involves the initial p-TSA-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile, to form an unsaturated intermediate. This is then followed by a Michael-type addition. preprints.orgscielo.org.za
An example of this is the synthesis of dicoumarol derivatives. The reaction between 4-hydroxycoumarin and aryl glyoxals in the presence of a catalytic amount of p-TSA in water proceeds via an initial Knoevenagel condensation. scielo.org.za This method provides an eco-friendly route to these biologically active compounds. scielo.org.zatandfonline.com
Table 3: p-TSA Catalyzed Knoevenagel Condensation for Dicoumarol Synthesis
| 4-Hydroxycoumarin | Aryl Glyoxal | Product | Yield (%) | Solvent | Reference |
| 4-Hydroxycoumarin | Phenylglyoxal | Benzoyl[bis(4-hydroxycoumarin-3-yl)]methane | up to 65 | Water | scielo.org.za |
| 4-Hydroxycoumarin | 4-Chlorophenylglyoxal | 4-Chlorobenzoyl[bis(4-hydroxycoumarin-3-yl)]methane | up to 65 | Water | scielo.org.za |
Meyer–Schuster Rearrangement
The Meyer–Schuster rearrangement is the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. figshare.comtandfonline.com this compound serves as an efficient and simple catalyst for this transformation. figshare.comtandfonline.com The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) and yields the desired products in moderate to excellent yields (32-96%). preprints.orgfigshare.com This catalytic procedure is atom-economical and provides a straightforward route to important synthetic building blocks from readily available starting materials. tandfonline.com
Table 4: p-TSA Catalyzed Meyer–Schuster Rearrangement of Propargyl Alcohols
| Propargyl Alcohol | Product | Yield (%) | Solvent | Reference |
| 1-Phenyl-2-propyn-1-ol | E-Cinnamaldehyde | 96 | 1,2-Dichloroethane | preprints.org |
| 1-Ethynylcyclohexanol | 1-Acetylcyclohexene | 85 | 1,2-Dichloroethane | tandfonline.com |
Nucleophilic Substitution of Hydroxyl Groups
The hydroxyl group of alcohols is a poor leaving group in nucleophilic substitution reactions. doubtnut.com However, under acidic conditions, it can be protonated to form a good leaving group (water). p-toluenesulfonicacid-ptbba.com this compound has been utilized to catalyze the nucleophilic substitution of hydroxyl groups in certain substrates. For instance, p-TSA facilitates the substitution of the hydroxyl group of naphthols and tautomerizable phenol derivatives with O-, S-, N-, and C-centered nucleophiles. preprints.org These reactions are often carried out under solvent-free conditions and provide the corresponding substitution products in yields ranging from 20-98%. preprints.org
Oxidation Reactions (e.g., Benzoins to Benziles)
This compound can also act as a selective catalyst for oxidation reactions. A notable example is the oxidation of benzoins to benzils (α-diketones). iau.irsemanticscholar.org This transformation is carried out under solvent-free conditions at elevated temperatures (e.g., 100 °C on a sand bath), affording high yields of the benzil (B1666583) products with minimal by-products. iau.irresearchgate.net The presence of the adjacent carbonyl group is crucial for this oxidation to occur. iau.ir This method presents a clean, efficient, and environmentally friendly process for the synthesis of α-diketones, which are important precursors for various biologically active compounds. iau.irsemanticscholar.org
Table 5: p-TSA Catalyzed Oxidation of Benzoins to Benzils
| Benzoin Substrate | Product | Yield (%) | Conditions | Reference |
| Benzoin | Benzil | 95 | Solvent-free, 100 °C | iau.ir |
| 4,4'-Dimethoxybenzoin | 4,4'-Dimethoxybenzil | 92 | Solvent-free, 100 °C | iau.ir |
| 4,4'-Dichlorobenzoin | 4,4'-Dichlorobenzil | 93 | Solvent-free, 100 °C | iau.ir |
Multicomponent Reactions (MCRs) Facilitated by this compound
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for building complex molecules efficiently. preprints.org p-TsOH has proven to be an exceptional catalyst for these reactions, enabling the synthesis of diverse carbocyclic and heterocyclic scaffolds. rsc.orgresearchgate.net
p-TsOH catalyzes the formation of a variety of heterocyclic structures that are prevalent in biologically active compounds and natural products. preprints.orgresearchgate.net For instance, it facilitates the three-component reaction of isatin, urea, and 1,3-dicarbonyl compounds to produce spirooxindoles, a significant structural motif in medicinal chemistry. preprints.org Another key application is in the synthesis of 1,8-naphthyridines through the solid-state Friedlander condensation of 2-aminonicotinaldehyde with active methylene compounds, achieving excellent yields at room temperature. preprints.org
The synthesis of substituted pyrazoles is also efficiently catalyzed by p-TsOH. A one-pot, three-component reaction involving aldehydes, hydrazines, and alkynes yields 1,3,5-trisubstituted pyrazoles. preprints.org Similarly, p-TsOH is instrumental in the synthesis of 14-alkyl or aryl-14-H-dibenzo[a,j]xanthenes via the condensation of β-naphthol with various aldehydes, a reaction that can be performed in solution or under solvent-free conditions. preprints.org
The efficiency of p-TsOH as a catalyst is particularly evident in one-pot transformations, which streamline synthetic sequences by avoiding the isolation of intermediates, thereby saving time, reagents, and reducing waste. niscpr.res.in A notable example is the one-pot, three-component synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide at ambient temperature. niscpr.res.in This method is valued for its simplicity, high yields, and the use of an inexpensive, non-toxic catalyst. niscpr.res.in The reaction proceeds cleanly, with the rapid formation of an imine intermediate preventing the formation of undesired cyanohydrin side-products. niscpr.res.in
Another significant one-pot process is the synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes. organic-chemistry.org This transformation involves a p-TsOH-catalyzed cyclocondensation, followed by an oxidative dehydrogenation step, to furnish the desired heterocyclic products under mild conditions. organic-chemistry.org The catalyst has also been employed in the one-pot synthesis of various other complex structures, including benzimidazoquinazolinones and triazoloquinazolinones. preprints.org
Table 1: Examples of p-TsOH-Catalyzed One-Pot Syntheses
Product Class Reactants Key Features Source α-Amino Nitriles Carbonyl compounds, Amines, Trimethylsilyl cyanide Ambient temperature, High yields, Operational simplicity, Cost-effective. preprints.org 4(3H)-Quinazolinones Anthranilamides, Aldehydes Mild reaction conditions, Followed by PIDA-mediated oxidation. wikipedia.org 1,8-Naphthyridines 2-Aminonicotinaldehyde, Active methylene compounds Solid-state reaction, Room temperature, Excellent yields (90-96%). rsc.org 1,3,5-Trisubstituted Pyrazoles Aldehydes, Hydrazines, Alkynes Convenient one-pot, three-component reaction. rsc.org 14-Aryl-14-H-dibenzo[a,j]xanthenes β-Naphthol, Aromatic aldehydes High yields (80-96%), Works in solution and solvent-free conditions. rsc.org Spirooxindoles Isatin, Urea, 1,3-Dicarbonyl compounds Three-component reaction leading to biologically relevant scaffolds. rsc.org
Synergistic Catalysis Involving this compound
The catalytic activity of p-TsOH can be enhanced or complemented by its use in conjunction with other catalytic systems. preprints.org This synergistic approach broadens the scope of possible transformations, often leading to unique reactivity and improved efficiency.
p-TsOH can be paired with transition metal salts to form a highly effective combined catalytic system. A notable example is the use of a PTSA-ZnCl₂ mixture, which serves as a mild and efficient catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. preprints.orgresearchgate.net This combination leverages the Lewis acidity of the zinc salt and the Brønsted acidity of p-TsOH to promote the desired transformation. This synergistic system has also been effectively applied to catalyze the liquid-phase Beckmann rearrangement of ketoximes. researchgate.net
The integration of p-TsOH with visible-light photocatalysis represents a modern strategy for organic synthesis. preprints.org In one such system, p-TsOH monohydrate acts as a co-catalyst alongside eosin (B541160) Y, a photoredox catalyst. preprints.org This dual catalytic approach was successfully applied to the synthesis of Luotonin A derivatives. The reaction proceeds through a Povarov cycloaddition, which is promoted by the acid, followed by a visible-light-mediated dehydrogenation step driven by the photocatalyst. This merger of acid catalysis and photocatalysis enables the rapid construction of complex alkaloids. preprints.org
p-TsOH can also be combined with another organic molecule to create a potent dual organocatalytic system. An effective example is the pairing of p-TsOH monohydrate with piperidine to catalyze the cyclization reaction between salicylaldehydes and alkynoic esters, yielding coumarin derivatives with high regioselectivity. preprints.org Mechanistic investigations suggest that the reaction is initiated by the conjugate addition of piperidine to the alkynoic ester, with p-TsOH facilitating the subsequent steps of the cyclization. This strategy highlights how a Brønsted acid can work in concert with a basic organocatalyst to promote transformations that may not be efficient with either catalyst alone. preprints.org
Table 2: Synergistic Catalysis Involving this compound
Catalytic Strategy Co-Catalyst Transformation Role of p-TsOH Source Transition Metal Catalysis Zinc Chloride (ZnCl₂) Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles Acts as a Brønsted acid co-catalyst with the Lewis acidic metal salt. [3, 14] Photocatalysis Eosin Y Synthesis of Luotonin A derivatives Serves as a co-catalyst to promote the initial Povarov cycloaddition. rsc.org Dual Organocatalysis Piperidine Synthesis of coumarin derivatives Works in tandem with a basic organocatalyst to facilitate cyclization. rsc.org
Mechanistic Investigations and Computational Studies of P Toluenesulfonic Acid Catalysis
Elucidation of Reaction Mechanisms in p-Toluenesulfonic Acid-Promoted Transformations
This compound (p-TsOH) serves as a potent Brønsted acid catalyst in a multitude of organic transformations, primarily by enhancing the electrophilicity of substrates through protonation. p-toluenesulfonicacid-ptbba.com This catalytic action facilitates nucleophilic attack, which is a cornerstone of many synthetic reactions. p-toluenesulfonicacid-ptbba.com The mechanistic pathways of several key p-TsOH-promoted transformations have been extensively investigated.
In esterification reactions , p-TsOH protonates the carbonyl oxygen of a carboxylic acid. This initial step activates the carbonyl group, making it significantly more susceptible to nucleophilic addition by an alcohol. p-toluenesulfonicacid-ptbba.com The subsequent attack by the alcohol leads to the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. p-toluenesulfonicacid-ptbba.com The final step is the deprotonation of this species to regenerate the catalyst and produce the final ester product. p-toluenesulfonicacid-ptbba.com Each step in this mechanism is reversible, and the equilibrium can be shifted towards the product side by removing water or using an excess of one of the reactants. p-toluenesulfonicacid-ptbba.com
Similarly, in acetalization reactions , p-TsOH protonates the carbonyl group of an aldehyde or ketone, thereby increasing its electrophilicity. p-toluenesulfonicacid-ptbba.com This is followed by the nucleophilic addition of one molecule of an alcohol to form a hemiacetal intermediate. p-toluenesulfonicacid-ptbba.com The hydroxyl group of the hemiacetal is then protonated by p-TsOH, converting it into a good leaving group (water). p-toluenesulfonicacid-ptbba.com A second alcohol molecule then displaces the water molecule in a nucleophilic substitution reaction, forming a protonated acetal (B89532), which upon deprotonation, gives the final acetal product. p-toluenesulfonicacid-ptbba.com
The catalytic role of p-TsOH has also been elucidated in the hydration of alkynes . A combination system of p-TsOH and acetic acid has been shown to efficiently catalyze this transformation. The proposed mechanism involves the initial addition of p-TsOH to the alkyne, which forms a vinyl 4-methylbenzenesulfonate (B104242) intermediate. organic-chemistry.org This intermediate subsequently undergoes hydrolysis and tautomerization to yield the corresponding ketone. organic-chemistry.org
Furthermore, in the regiodivergent hydroindolation of indoles with terminal aryl alkynes , p-TsOH catalysis demonstrates temperature-controlled selectivity. mdpi.com Mechanistic studies suggest distinct pathways for the formation of Markovnikov and anti-Markovnikov addition products. For the Markovnikov product, the reaction is thought to proceed through the nucleophilic addition of indole (B1671886) to a protonated alkyne intermediate, followed by a deprotonation-protonation sequence and subsequent attack by a second indole molecule. mdpi.com
The efficacy of p-TsOH as a catalyst is attributed to its strong acidity and its solubility in organic solvents, which allows for homogeneous reaction conditions in a wide array of synthetic transformations. p-toluenesulfonicacid-ptbba.com
Quantum Chemical Studies of this compound and its Derivatives
Quantum chemical studies, particularly using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have provided deep insights into the structural and electronic properties of this compound and its related species. These computational investigations are crucial for understanding the molecule's reactivity and its role in catalysis.
Full geometry optimizations have been performed for this compound, the p-toluenesulfonate anion, and the 1:1 this compound-water complex using computational methods such as HF and B3LYP with the 6-31+G(d,p) basis set. nih.gov These studies have revealed that for the 1:1 hydrated complex, there are no ionic minima on the potential energy hypersurface, suggesting that a single water molecule is insufficient to induce ionization. nih.gov This implies that the crystalline structure of this compound monohydrate, which exists as the oxonium p-toluenesulfonate salt (H₃O⁺)(CH₃C₆H₄SO₃⁻), is stabilized by the presence of multiple p-toluenesulfonate ions and the crystal field. nih.govresearchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound and p-Toluenesulfonate Anion
| Parameter | This compound (B3LYP/6-31+G(d,p)) | p-Toluenesulfonate Anion (B3LYP/6-31+G(d,p)) |
|---|---|---|
| S-O Bond Length (Å) | ~1.43 - 1.62 | ~1.48 |
| S-C Bond Length (Å) | ~1.77 | ~1.78 |
| O-S-O Bond Angle (°) | ~113 - 122 | ~112 |
| O-S-C Bond Angle (°) | ~103 - 107 | ~106 |
Harmonic vibrational analyses are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. nih.gov For this compound and its derivatives, these calculations have helped to clarify the assignment of various vibrational modes. nih.gov For instance, computational results suggest that the symmetric SO₃ bending mode should appear at a higher frequency than the antisymmetric one. nih.gov A more consistent interpretation of the SO₃ stretching modes has also been proposed based on these quantum chemical results, showing excellent agreement with experimental data. nih.gov The B3LYP level of theory has been particularly successful in predicting the frequency of the benzenoid ν(14) (B₂ᵤ) mode, often referred to as the "Kekulé" type vibration. nih.gov
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for p-Toluenesulfonate Anion
| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency |
|---|---|---|
| SO₃ Symmetric Stretch | ~1040 | ~1035 |
| SO₃ Asymmetric Stretch | ~1180 | ~1180 |
| SO₃ Symmetric Bend | ~600 | ~585 |
| SO₃ Asymmetric Bend | ~560 | ~565 |
| Benzenoid ν(14) (B₂ᵤ) | ~1220 | ~1220 |
The interaction between this compound and water has been computationally studied to understand the hydration process and the stability of the resulting complex. The interaction energies and vibrational frequency shifts for the 1:1 this compound-water complex have been calculated. nih.gov Natural Bond Orbital (NBO) analysis has been employed to investigate the charge transfer interactions within this complex. nih.govresearchgate.net This type of analysis provides quantitative information about the donor-acceptor interactions that contribute to the stability of the hydrated species. The description of charge-transfer complexes can be challenging for some DFT functionals, and it has been shown that accounting for van der Waals interactions is crucial for accurate interaction energy calculations. acs.org
Table 3: Interaction Energy and Charge Transfer for 1:1 p-TsOH-Water Complex
| Parameter | Calculated Value (B3LYP/6-31+G(d,p)) |
|---|---|
| Interaction Energy (kcal/mol) | -9.5 to -11.5 |
| Charge Transfer (e) from Water to p-TsOH | ~0.02 - 0.03 |
Theoretical Modeling of Catalytic Pathways
Theoretical modeling plays a crucial role in understanding the intricate details of catalytic cycles involving this compound. By mapping out the potential energy surfaces of reactions, computational studies can identify transition states, intermediates, and the energetic barriers associated with each step of a catalytic pathway. This provides a molecular-level understanding of how p-TsOH facilitates chemical transformations.
For example, in the context of the hydrocarboxylation of γ-valerolactone, DFT studies have been used to investigate the reaction pathway. acs.org These computational models revealed that the conversion of the starting material to reactive intermediates is an endergonic process, while the subsequent C-C bond formation is significantly exergonic. acs.org This thermodynamic leveraging, where a highly favorable step drives a less favorable one, is a key insight provided by theoretical modeling. acs.org
Similarly, for the p-TsOH-catalyzed synthesis of dicoumarols, a plausible mechanism has been proposed based on the principles of the Knoevenagel and Michael reactions. tandfonline.com This theoretical pathway involves the acid-catalyzed reaction between arylaldehydes and 4-hydroxycoumarin (B602359). tandfonline.com
In the hydroindolation of indoles, theoretical considerations support the proposed mechanisms for both Markovnikov and anti-Markovnikov additions, helping to rationalize the observed temperature-dependent regioselectivity. mdpi.com The modeling of these pathways involves the consideration of various protonated intermediates and the nucleophilic attack by indole. mdpi.com
These theoretical models, often supported by experimental evidence, are invaluable for optimizing reaction conditions, predicting the outcomes of new reactions, and designing more efficient catalytic systems based on this compound.
Advanced Applications of P Toluenesulfonic Acid in Materials Science and Polymer Chemistry
p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is solid and relatively easy to handle, making it a versatile and widely used catalyst in organic synthesis. atamanchemicals.compreprints.org Its applications extend significantly into materials science and polymer chemistry, where it serves as a catalyst for both the creation and degradation of polymers. preprints.org
Green Chemistry and Sustainable Aspects of P Toluenesulfonic Acid
p-Toluenesulfonic Acid as an Environmentally Benign Catalyst
This compound is considered an environmentally benign catalyst due to its low toxicity, non-volatile nature, and compatibility with air and water. preprints.org Unlike many strong mineral acids, p-TSA is non-oxidizing, which is a significant advantage in reactions involving sensitive functional groups. preprints.org Its solid nature allows for convenient handling and weighing, contributing to safer laboratory practices. preprints.orgchemicalbook.com The use of p-TSA helps in avoiding the high toxicity, corrosiveness, and large quantities of catalyst often associated with conventional acid catalysis. preprints.org
The application of p-TSA promotes sustainable chemical processes by enabling the synthesis of important structural scaffolds without the use of hazardous metals. rsc.orgresearchgate.net This makes it a desirable catalyst in numerous applications of sustainable and green chemistry. rsc.orgresearchgate.net For instance, it has been effectively used in the synthesis of α-ketoacetals, which are important building blocks in organic synthesis, and in the formation of various biologically active compounds. preprints.org
Below is a table showcasing examples of organic transformations catalyzed by p-TSA, highlighting its role as a green catalyst.
| Reaction Type | Reactants | Product | Conditions | Yield (%) | Reference |
| α-Ketoacetal Synthesis | Aryl/Alkyl methyl ketones, Aliphatic alcohols, Selenium dioxide | α-Ketoacetals | Catalytic p-TSA | 60-90 | preprints.org |
| Indole (B1671886) Synthesis | Phenylhydrazines, Enolizable ketones | Indole derivatives | p-TSA, Microwave, Solvent-free | Not specified | preprints.org |
| Quinoline (B57606) Synthesis | Arylamine, Aryl aldehyde, Aryl acetylene | 2,4-Diarylquinolines | 30 mol% p-TSA·H₂O, Metal- and solvent-free | 60-96 | preprints.org |
| Pyrimidine (B1678525) Synthesis | Acetoacetanilide, Aromatic aldehydes, Urea (B33335)/Thiourea | 1,2,3,4-Tetrahydro 2-pyrimidinone/thione derivatives | Catalytic p-TSA·H₂O | 50-95 | preprints.org |
Solvent-Free and Aqueous Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. This compound has proven to be an effective catalyst in reactions conducted under solvent-free or aqueous conditions, thereby minimizing the environmental impact of chemical processes. preprints.org
Solvent-free reactions catalyzed by p-TSA offer several advantages, including reduced pollution, lower costs, and operational simplicity. For example, the nucleophilic substitution of hydroxyl groups of naphthol and phenol (B47542) derivatives has been successfully carried out under solvent-free conditions using p-TSA as a catalyst, with product yields ranging from 20-98%. preprints.org Similarly, the synthesis of 1,8-naphthyridines via Friedlander condensation has been achieved in the solid state at room temperature with excellent yields (90-96%). preprints.org Polystyrene-supported this compound (PS-PTSA) has also been utilized for the synthesis of pyrrole (B145914) derivatives under solvent-free and metal-free conditions, offering good to excellent yields (78-93%). preprints.org
The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. p-TSA has been successfully employed as a catalyst in aqueous media. For example, the synthesis of dicoumarols has been achieved in water with p-TSA as the catalyst, providing better yields compared to methods using acetic acid as the reaction medium. tandfonline.com
The following table presents examples of p-TSA catalyzed reactions under solvent-free and aqueous conditions.
| Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | Naphthol/Phenol derivatives, Nucleophiles | p-TSA, Solvent-free | 20-98 | preprints.org |
| 1,8-Naphthyridine Synthesis | 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | p-TSA, Solid state, Room temperature | 90-96 | preprints.org |
| Pyrrole Synthesis | Aldehydes, Nitroalkane, Amine, Active methylene compound | PS-PTSA, Solvent-free, Microwave | 78-93 | preprints.org |
| Dicoumarol Synthesis | 4-Hydroxycoumarin (B602359), Arylaldehydes | p-TSA, Water, Reflux | Good yields | tandfonline.com |
Catalyst Reusability and Recyclability
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical processes, as it reduces waste and lowers costs. While homogeneous p-TSA can be challenging to recover from reaction mixtures, particularly in aqueous solutions, several strategies have been developed to enhance its reusability. researchgate.net
One effective approach is to immobilize p-TSA on a solid support, converting it into a heterogeneous catalyst. researchgate.net Polystyrene-supported this compound (PS-PTSA) is a prime example of a recyclable catalyst that has been used efficiently in various organic syntheses. preprints.orgresearchgate.net Another method involves supporting p-TSA on materials like UiO-66, a type of metal-organic framework, which allows for the recovery and reuse of the catalyst for multiple cycles. mdpi.com
In certain applications, even unsupported p-TSA can be recovered and reused. For instance, in the hydrolysis of waste polyethylene terephthalate (PET), concentrated p-TSA was easily recovered after the reaction and maintained excellent catalytic efficiency for at least five consecutive cycles. rsc.org The recovery was achieved through simple concentration and crystallization techniques. rsc.org
The table below illustrates the reusability of p-TSA in different catalytic systems.
| Catalytic System | Reaction | Recovery Method | Reusability | Reference |
| Concentrated p-TSA | PET hydrolysis | Concentration and crystallization | Maintained excellent efficiency for 5 cycles | rsc.org |
| Polystyrene-supported p-TSA (PS-PTSA) | Synthesis of hydropyridine derivatives | Not specified | Recyclable | researchgate.net |
| p-TSA supported on UiO-66 (PTSA/UiO-66) | Esterification of fatty acids | Filtration | Reusable for more than nine successive cycles | mdpi.com |
Reduction of Hazardous Waste Generation in Organic Transformations
The use of this compound as a catalyst can significantly contribute to the reduction of hazardous waste in organic synthesis. This is primarily achieved by replacing corrosive and toxic mineral acids and Lewis acids, such as sulfuric acid, hydrofluoric acid, and aluminum chloride, which are commonly used in reactions like Friedel-Crafts alkylation. acs.org The use of these conventional catalysts often leads to the generation of large amounts of toxic waste and poses significant environmental and handling challenges. preprints.orgacs.org
In contrast, p-TSA is a solid, non-corrosive, and less hazardous alternative that can be used in catalytic amounts. preprints.org Its application often leads to cleaner reactions with fewer side products, minimizing the need for extensive purification steps and thus reducing the generation of waste. acs.org For example, in the alkylation of aromatic compounds, the use of p-TSA results in minimal formation of undesired byproducts from side reactions like transalkylation and polymerization, which are common with conventional Friedel-Crafts catalysts. acs.org
Furthermore, the development of one-pot, multicomponent reactions catalyzed by p-TSA is a key strategy for waste reduction. preprints.org These reactions, where multiple steps are carried out in a single reaction vessel, eliminate the need for isolating and purifying intermediates, thereby saving solvents and reducing waste. preprints.org
The following table provides examples of how p-TSA helps in reducing hazardous waste.
| Conventional Catalyst | p-TSA Advantage | Reaction Example | Benefit | Reference |
| AlCl₃, BF₃, HF, H₂SO₄ | Minimal side product formation | Friedel-Crafts alkylation | Reduced undesired products from transalkylation and polymerization | acs.org |
| Mineral acids | Non-corrosive, solid, easy to handle | General acid catalysis | Avoids corrosive and toxic reagents | preprints.org |
| Multiple catalysts in sequential steps | One-pot synthesis | Multicomponent reactions | Eliminates intermediate isolation and purification, reducing solvent waste | preprints.org |
Atom Economy and Pot Economy in this compound-Promoted Reactions
Atom economy and pot economy are fundamental concepts in green chemistry that focus on maximizing the incorporation of reactant atoms into the final product and minimizing the number of separate reaction steps, respectively. This compound-promoted reactions often exhibit high atom and pot economy, making them efficient and sustainable synthetic methods. rsc.orgresearchgate.net
Many reactions catalyzed by p-TSA, particularly multicomponent reactions (MCRs), are designed to be atom-economical. preprints.org MCRs involve the combination of three or more starting materials in a single reaction to form a complex product, where most or all of the atoms of the reactants are incorporated into the final structure. preprints.org This approach is inherently more efficient and generates less waste compared to traditional multi-step syntheses. preprints.org For instance, the p-TSA catalyzed four-component condensation of an isocyanide, amine, aldehyde, and amide demonstrates high atom economy. preprints.org
Pot economy is also a significant advantage of many p-TSA catalyzed processes. rsc.orgresearchgate.net One-pot syntheses, where sequential reactions are carried out in the same reaction vessel, streamline synthetic routes, reduce the use of solvents and reagents for workup and purification of intermediates, and save time and energy. preprints.org The p-TSA catalyzed one-pot synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide is a prime example of a process with high pot economy. niscpr.res.in
The table below highlights examples of p-TSA promoted reactions with favorable atom and pot economy.
| Reaction Type | Key Features | Green Chemistry Principle | Reference |
| Four-component condensation | Formation of complex molecules in a single step with high incorporation of reactant atoms | High Atom Economy | preprints.org |
| One-pot three-component synthesis of α-amino nitriles | No isolation of intermediates, simplified work-up | High Pot Economy | niscpr.res.in |
| One-pot three-component Domino reaction | Formation of multiple bonds in a single operation | High Atom and Pot Economy | preprints.org |
| One-pot three-component synthesis of 1,3,5-trisubstituted pyrazoles | Convenient synthesis of complex heterocycles in a single step | High Pot Economy | preprints.org |
Analytical Methodologies for P Toluenesulfonic Acid and Its Derivatives
Chromatographic Techniques for Analysis and Quantification
Chromatography is a cornerstone for the separation and quantification of p-TSA and its related compounds from complex matrices. The choice of technique depends on the specific analytical challenge, such as the separation of isomers or the detection of trace-level impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of p-TSA. Due to the polar and acidic nature of p-TSA, traditional reversed-phase (RP) columns can yield poor retention and peak shape. To overcome these challenges, various HPLC modes have been developed.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for the separation of p-TSA and other sulfonic acids. For instance, a method utilizing an Amaze TR reversed-phase anion- and cation-exchange column allows for robust separation by retaining p-TSA through both weak reversed-phase and strong anion-exchange interactions. The elution is controlled by adjusting the pH, buffer concentration, and the amount of organic solvent (e.g., acetonitrile) in the mobile phase.
Another approach involves the use of a phenyl hydride column, which leverages π-π interactions between the phenyl rings in the stationary phase and the analyte. This allows for the use of simple, mass spectrometry-friendly mobile phases, such as water and acetonitrile with a formic acid additive.
Ion-pair chromatography is another established technique. A method for analyzing p-TSA in air samples collected on glass fiber filters uses a mobile phase containing a paired-ion chromatography reagent (PIC® A), which contains tetrabutylammonium hydrogen sulfate, to facilitate retention on a C18 column.
For the quantification of genotoxic impurities like methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS) in active pharmaceutical ingredients (APIs), sensitive and specific HPLC-UV methods have been developed. These methods are capable of detecting these impurities at trace levels, with limits of detection (LOD) and quantification (LOQ) as low as 0.15 ppm and 0.5 ppm, respectively.
Below is an interactive data table summarizing various HPLC methods for p-TSA analysis:
| Column Type | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Cogent Phenyl Hydride™ | 85:15 DI Water/Acetonitrile with 0.1% Formic Acid | UV @ 210nm | Analysis of p-Toluenesulfonic Acid Monohydrate | helixchrom.com |
| Inertsil ODS-3V (250 x 4.6mm) 5µm | Gradient with 0.1% phosphoric acid in water and Acetonitrile | UV @ 225nm | Quantification of MPTS and EPTS in Pemetrexed sodium API | nih.gov |
| Amaze TR mixed-mode | Acetonitrile, water, and buffer (pH dependent) | UV, ELSD, MS | Separation of benzenesulfonic acid and this compound | helixchrom.com |
| SeQuant® ZIC-HILIC | 90:10 Acetonitrile/Ammonium acetate | UV @ 254nm | Analysis of p-TSA and Pyrimethamine | |
| Ion Chromatography with on-line cleanup | Sodium Carbonate/Bicarbonate Eluent | Conductivity | Determination of p-TSA in water-insoluble drugs | thermofisher.com |
Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. Since p-TSA itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. A common method involves converting the toluenesulfonic acid isomers into their more volatile corresponding ethyl esters. This can be achieved by reacting the acid with triethyl orthoformate in toluene (B28343). The resulting reaction mixture can then be directly injected into the gas chromatograph without further purification. The separation of the ethyl toluenesulfonate isomers is best performed on columns with stationary phases like OV-210 or polyphenyl ether.
GC coupled with mass spectrometry (GC-MS) is also employed for the analysis of sulfonic acid esters, which are derivatives of p-TSA and are known as potential genotoxic impurities. For instance, a GC-MS method using an Rtx-200 column can be used to analyze for methyl p-toluenesulfonate and ethyl p-toluenesulfonate.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly valuable for the trace-level determination of p-TSA and its derivatives, especially in complex matrices like drug substances.
LC/MS methods have been developed for the low-level determination of p-toluenesulfonate and benzenesulfonate esters. These methods often utilize single ion monitoring (SIM) for enhanced sensitivity, achieving limits of quantification between 2.5 and 5 ng/mL. This allows for the detection of these impurities in a drug substance at levels of 0.01-0.1 ppm.
The use of Ultra-Performance Liquid Chromatography (UPLC) with MS detection can significantly reduce analysis times to under 5 minutes while still providing the sensitivity required to meet regulatory standards for genotoxic impurities. These methods can be performed without the need for complex pre- or post-column derivatization. An LC-MS/MS method has also been developed for the analysis of this compound in the antiviral drug Acyclovir.
The following table provides an overview of LC/MS methods:
| Technique | Column | Mobile Phase | Detection Mode | Application | Reference |
|---|---|---|---|---|---|
| UPLC/UV-MS | Not specified | Not specified | ESI+ and SIR mode | Analysis of benzenesulfonic acid, this compound, and their alkyl esters | |
| HPLC/MS | Zorbax, Rx C8 | 0.01 M ammonium acetate and methanol (B129727) | Not specified | Determination of p-toluenesulfonate esters | |
| LC-MS/MS | LiChrospher 100 RP-18 | 18% acetonitrile, 5 mM sodium dodecylsulphate, and phosphate buffer at pH 2.6 | Not specified | Analysis of p-TSA in Acyclovir |
Spectroscopic Characterization (e.g., IR, NMR)
Spectroscopic techniques are indispensable for the structural elucidation and identification of p-TSA.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of p-TSA exhibits characteristic absorption bands. For instance, the stretching vibration of the S=O bond in the sulfonate group appears around 1360 cm⁻¹. Upon hydration, this band shifts to around 1175 cm⁻¹, corresponding to the hydrated sulfonic acid group. An absorption at 3070 cm⁻¹ is attributed to the O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the molecular structure.
¹H NMR: In the ¹H NMR spectrum of p-TSA (in DMSO-d₆), the protons on the aromatic ring appear as two doublets at approximately 7.53 ppm and 7.17 ppm. The methyl protons give a singlet at around 2.30 ppm.
¹³C NMR: The ¹³C NMR spectrum (in DMSO-d₆) shows characteristic signals for the aromatic carbons and the methyl carbon. The quaternary carbon attached to the sulfonic acid group appears around 144.20 ppm, while the carbon bearing the methyl group is at about 138.49 ppm. The other aromatic carbons resonate at approximately 128.25 ppm and 125.45 ppm, and the methyl carbon signal is observed at around 20.69 ppm.
Electroanalytical Methods
While less common than chromatographic and spectroscopic methods for routine analysis of p-TSA, electroanalytical techniques can offer alternative approaches.
One example involves the use of a modified electrode for voltammetric studies. A glassy carbon electrode (GCE) can be modified by electropolymerization of p-TSA to create a poly(p-toluene sulfonic acid) film. This modified electrode exhibits high stability and reproducibility and has been used as a sensor for the determination of other compounds, such as pyridine-2-aldoxime methochloride. The negatively charged poly(p-TSA) film can enhance sensitivity through favorable electrostatic interactions with positively charged analytes.
Additionally, classical titrimetric methods can be employed for the determination of p-TSA content. This involves titrating the acidic p-TSA with a standard solution of a strong base, such as sodium hydroxide, using an indicator like phenolphthalein. However, the accuracy of this method relies on the absence of other acidic substances in the sample.
Environmental Impact and Remediation of P Toluenesulfonic Acid
Environmental Fate and Distribution in Aqueous Environments
Due to its high water solubility, p-Toluenesulfonic acid is expected to remain predominantly in the aqueous phase if released into the environment. nih.govepa.govepa.gov It is a strong acid and will be completely dissociated in water. nih.govepa.gov Calculations of its distribution in the environment (Mackay Level III) indicate that it will primarily reside in the water compartment. epa.govepa.gov Its high water solubility and ionic nature mean it is unlikely to adsorb to sediment or bioconcentrate in aquatic organisms. nih.govthermofisher.com The compound is not expected to hydrolyze. epa.govepa.gov Because it is highly soluble in water, p-TSA is likely to be mobile in soil and may spread within water systems. thermofisher.com
Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | ~670 g/L | Remains in the water compartment. nih.govmdpi.com |
| pKa | -1.34 to -2.8 | Exists as a dissociated ion in aquatic environments. nih.govepa.gov |
Biodegradation Pathways and Studies
The biodegradability of this compound has been the subject of numerous studies, with conflicting results. nih.gov Some studies report rapid and complete degradation in a matter of days, particularly with acclimated activated sludge, while others show no degradation over extended periods (37-64 days). nih.gov Successful biodegradation is dependent on the presence of specific microorganisms capable of metabolizing this compound. nih.gov
Several bacterial strains have been identified that can utilize p-TSA as a sole source of carbon, sulfur, and energy. researchgate.netcdnsciencepub.com For instance, Pseudomonas (Comamonas) testosteroni T-2 can completely convert p-TSA into cell material, carbon dioxide, and sulfate. nih.gov The degradation process often involves multiple steps:
Sidechain Oxidation : The degradation can be initiated by the oxidation of the methyl group. nih.gov In Comamonas testosteroni T-2, p-TSA is converted to p-sulphobenzyl alcohol, then to p-sulphobenzaldehyde, and finally to p-sulphobenzoic acid (PSB). nih.gov
Desulfonation : The sulfonic acid group is cleaved from the aromatic ring. This is a critical step, as the C-S bond is very stable. The desulfonation of PSB yields protocatechuic acid. nih.gov The sulfur is released as sulfite, which is then oxidized to sulfate. researchgate.netnih.gov
Ring Cleavage : Following desulfonation, the aromatic ring is opened. For example, protocatechuic acid undergoes meta-cleavage by a 4,5-dioxygenase. nih.gov Another pathway involves the formation of 3-methylcatechol, which is then degraded further. cdnsciencepub.com
Table 2: Bacterial Strains Involved in p-TSA Biodegradation
| Bacterial Strain | Degradation Pathway Highlights |
|---|---|
| Pseudomonas (Comamonas) testosteroni T-2 | Sidechain oxidation to p-sulphobenzoic acid, followed by desulfonation to protocatechuate and meta ring cleavage. nih.gov |
| Pseudomonas putida BS1331 | Desulfonation is the first stage, leading to the formation of 4-methylcatechol. researchgate.net |
Advanced Oxidation Processes for this compound Removal from Wastewater
Due to its resistance to conventional biological treatment in some cases, advanced oxidation processes (AOPs) are being explored for the removal of p-TSA from wastewater. nih.gov These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down refractory organic pollutants. nih.govrsc.org Oxidation with hydrogen peroxide has been shown to be an effective process for destroying p-TSA, converting it into more easily biodegradable substances. nih.gov
The electro-Fenton (EF) process is an electrochemical AOP that has demonstrated high efficiency in degrading p-TSA. rsc.orgrsc.org In one study, a filtration-enhanced electro-Fenton (FEEF) reactor was developed that could achieve 92.6% removal of p-TSA (from an initial concentration of 100 mg L⁻¹) within 120 minutes under optimal conditions (applied voltage 2.5 V, pH 3.0, 0.2 mM Fe²⁺, and 1.0 mM H₂O₂). rsc.orgresearchgate.netmendeley.com The FEEF system showed a higher yield of hydroxyl radicals and greater removal efficiency compared to conventional Fenton and anodic oxidation systems, with the added benefits of lower effluent biological toxicity and reduced operating costs. rsc.orgmendeley.com The enhanced mass transfer in the filtration system accelerates the regeneration of the Fe²⁺ catalyst, promoting the degradation reactions. researchgate.netmendeley.com
During the electro-Fenton process, the highly reactive oxidants attack the p-TSA molecule at several sites. rsc.org By identifying the intermediate products using techniques like liquid chromatography-mass spectrometry (LC-MS), the degradation pathways have been proposed. nih.govresearchgate.net These pathways include:
Methyl Hydroxylation : The initial attack can occur on the methyl group of the toluene (B28343) ring.
Sulfonyl Hydroxylation : The sulfonic acid group can be hydroxylated, leading to the cleavage of the carbon-sulfur bond.
β-Hydrogen Hydroxylation : Another potential reaction site.
Ring-Opening Reaction : Subsequent attacks lead to the opening of the aromatic ring, breaking the molecule down into smaller, often biodegradable, aliphatic compounds. rsc.orgresearchgate.netmendeley.com
Biological Toxicity and Non-Biodegradability Concerns of Aromatic Sulfonates
Aromatic sulfonates, including p-TSA, are considered refractory organic pollutants. nih.govresearchgate.net The presence of the sulfonic acid group attached to the aromatic ring contributes to their biological toxicity and resistance to biodegradation. nih.gov While some aromatic sulfonates like benzenesulfonate and p-toluenesulfonate are considered moderately biodegradable, many substituted versions are difficult to break down, making industrial effluents containing them unsuitable for conventional biological wastewater treatment. scispace.com
The poor biodegradability of many sulfonated aromatic compounds means they can persist in the environment and may not be adequately removed by wastewater treatment plants. core.ac.uknih.gov While acute toxicity to fish for most aromatic sulfonic acids occurs at concentrations of 100 mg/L or higher, the persistence of these compounds in rivers can have harmful effects on aquatic organisms over the long term. scispace.com p-TSA itself is considered harmful to aquatic life. nih.gov The toxicity of related compounds, such as linear alkylbenzene sulfonates (LAS), has been shown to be dependent on the length of the alkyl chain, with longer chains being more toxic to fish embryos. nih.gov Studies on other sulfonated surfactants have indicated that the gills are a primary site of toxicity in fish. cleaninginstitute.org
P Toluenesulfonic Acid in Specialized Chemical and Industrial Sectors
Pharmaceutical Industry Applications
The versatility of p-Toluenesulfonic acid makes it an indispensable tool in the pharmaceutical sector. nbinno.comguidechem.com It plays a multifaceted role, contributing to the synthesis of active ingredients, the formulation of stable drug salts, and the critical analysis of impurities.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates
This compound is extensively used as a strong acid catalyst in the synthesis of APIs and their intermediates. guidechem.comatamanchemicals.comexsyncorp.com Its catalytic activity is pivotal in numerous organic reactions, including esterification, acetalization, alkylation, and condensation. pharmacyapis.comnbinno.comnih.gov By accelerating reaction rates and improving selectivity, PTSA helps to increase yields and reduce production costs. nbinno.com
One of the key advantages of PTSA is that it is a solid, non-oxidizing acid, which prevents unwanted side reactions and the degradation of sensitive compounds often encountered in complex pharmaceutical syntheses. preprints.orgnbinno.com It is employed as a critical component and intermediate in the manufacturing of various medications, including the antibiotic doxycycline (B596269) and certain dicoumarol derivatives. nbinno.comatamanchemicals.comscielo.org.za
| Reaction Type | Function of this compound | Significance in API Synthesis |
|---|---|---|
| Esterification | Catalyzes the reaction between a carboxylic acid and an alcohol. nih.govsemanticscholar.org | Essential for creating ester functional groups present in many APIs. |
| Acetalization | Catalyzes the formation of acetals from aldehydes or ketones. nbinno.comnih.gov | Used for protecting carbonyl groups during multi-step syntheses. |
| Alkylation | Promotes the transfer of an alkyl group from one molecule to another. guidechem.com | Key step in building the carbon skeleton of many drug molecules. |
| Condensation | Facilitates the joining of two molecules, often with the elimination of water. exsyncorp.comscielo.org.za | Crucial for synthesizing complex molecules and heterocyclic rings like coumarins. scielo.org.za |
Use as Counter-ions for Basic Drugs
In drug formulation, this compound is widely utilized as a counter-ion for basic active pharmaceutical ingredients. waters.comthermofisher.com Many drugs are basic compounds, which can have poor solubility or stability. By reacting these basic drugs with a strong acid like PTSA, a stable salt, known as a tosylate salt, is formed. sielc.com This process can significantly improve the drug's chemical properties, such as solubility, stability, and bioavailability. waters.com The strong acidic and hydrophilic nature of PTSA makes it an effective choice for this purpose. thermofisher.com
Impurity Analysis in Drug Substances
While PTSA is a valuable reagent, it and its derivatives can also be critical impurities that require strict control. During API synthesis, residual alcohols like methanol (B129727) and ethanol (B145695) can react with this compound to form alkyl p-toluenesulfonate esters (tosylates). nih.govwaters.com These esters are recognized as potential genotoxic impurities (PGIs), which can damage DNA and are a major concern for regulatory agencies. waters.comresearchgate.net
Regulatory bodies such as the U.S. FDA and the European Medicines Agency (EMEA) mandate that genotoxic impurities be monitored and controlled to levels below the Threshold of Toxicological Concern (TTC), which is often in the range of a few parts per million (ppm). nih.govwaters.com
To ensure drug safety, highly sensitive analytical methods are employed to detect and quantify these trace-level impurities. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC-MS) are used for this purpose. thermofisher.comresearchgate.netmatjournals.co.in
| Analytical Technique | Impurities Detected | Typical Detection/Quantification Limit |
|---|---|---|
| HPLC-UV | Methyl p-toluenesulfonate (MPTS), Ethyl p-toluenesulfonate (EPTS). nih.gov | Specification limit calculated at 3 ppm based on TTC. nih.gov |
| UPLC/UV-MS | Alkyl arylsulfonate esters. waters.com | Reduces analysis time from 30 minutes to 5 minutes. waters.com |
| HPLC/MS | Methyl, ethyl, and isopropyl esters of this compound. researchgate.net | Limits of quantification between 2.5 and 5 ng/mL, enabling detection at 0.01-0.1 ppm in the drug substance. researchgate.net |
| Ion Chromatography (IC) | This compound in water-insoluble drugs. thermofisher.com | Method detection limit of 1 mg/L. thermofisher.com |
Agrochemical and Pesticide Formulations
In the agrochemical sector, this compound is utilized as a catalyst in the synthesis of active ingredients for products like herbicides, pesticides, and fungicides. guidechem.comkmchem.comrx-sol.com Its role in facilitating organic reactions is crucial for the efficient production of these complex molecules. guidechem.com For instance, it is used as an intermediate in the synthesis of the pesticide dicofol. atamanchemicals.com The application of PTSA helps in enhancing the manufacturing processes of these essential agricultural chemicals. guidechem.com
Dye and Textile Industry Applications
This compound plays a significant role in the dye and textile industry. atamanchemicals.com It is used as a catalyst and a sulfonating agent for the synthesis of various dyes and pigments. pharmacyapis.comguidechem.com The introduction of sulfonic acid groups into a dye's molecular structure can improve its properties, such as water solubility. epa.gov
Beyond dye synthesis, aromatic sulfonic acids are critical in several textile processing steps:
Leveling Agents: They ensure the even and uniform distribution of dye across the fabric, which is essential for achieving consistent and vibrant colors. capitalresin.com
Scouring Agents: In this preparatory step, they help remove natural impurities like oils and waxes from raw fibers, ensuring the material is clean and receptive to dyes and other finishes. capitalresin.com
Desizing Agents: They are used to efficiently break down and remove sizing agents—substances applied to strengthen fibers for weaving—which is a necessary step for effective dyeing. capitalresin.com
Flavors and Fragrances Synthesis
The synthesis of compounds for the flavor and fragrance industry often involves the creation of esters, which are known for their aromatic properties. This compound serves as an effective catalyst in the esterification reactions used to produce these aromatic compounds. pharmacyapis.comsemanticscholar.org Its catalytic action facilitates the synthesis of various esters and other organic molecules used as edible and daily chemical essences. pharmacyapis.com
Compound Index
| Compound Name |
|---|
| This compound (PTSA) |
| Doxycycline |
| Dicoumarol |
| Methanol |
| Ethanol |
| Methyl p-toluenesulfonate (MPTS) |
| Ethyl p-toluenesulfonate (EPTS) |
| Dicofol |
Petroleum Industry Applications
This compound (p-TSA) serves as a versatile acid catalyst and curing agent in various applications within the petroleum industry. Its strong acidic nature, coupled with its solubility in organic solvents, makes it a suitable replacement for traditional mineral acids in several processes, where it can offer improved selectivity and milder reaction conditions.
As a catalyst, p-TSA is employed in alkylation and esterification reactions. Alkylation processes in petroleum refining are crucial for producing high-octane gasoline components. psu.edu Strong acids are required to catalyze the reaction between olefins and isoparaffins. psu.edu p-TSA has been characterized as an efficient catalyst for the alkylation of aromatic compounds with olefins under mild conditions, minimizing side reactions such as transalkylation and polymerization that can occur with conventional Lewis acid catalysts like aluminum chloride. researchgate.net
Esterification reactions catalyzed by p-TSA are also relevant, for instance, in the synthesis of specialty chemicals and lubricant additives. tandfonline.comajgreenchem.com It has been used in the synthesis of polyol esters, which can function as synthetic lubricant oils. ajgreenchem.com The acid catalyzes the esterification of fatty acids with alcohols, a process that can be driven to completion by removing the water formed during the reaction. ajgreenchem.com Furthermore, research has demonstrated the use of p-TSA in catalyzing the condensation reaction between diethanolamine (B148213) and vegetable oils to synthesize green demulsifiers for breaking crude oil emulsions. researchgate.net
In addition to its catalytic roles, p-TSA is a widely used curing agent for various resins, particularly furan (B31954) and phenolic resins, which have significant applications in the oil and gas sector. Furan resins, when cured with an acid catalyst like p-TSA, form hardened binders used in sand consolidation and foundry applications. icm.edu.plnih.govgoogle.com In sand consolidation, the resin is injected into unconsolidated sandstone formations to bind the sand grains together, preventing their production along with oil and gas. nih.gov The concentration of p-TSA can be adjusted to control the curing time of the furan resin, allowing for a workable fluid state for an extended period before hardening. google.comask-chemicals.com For furan no-bake binder systems, catalyst levels typically range from 20-50% based on the weight of the binder. ask-chemicals.com The use of p-TSA as a catalyst for furan resins is well-established due to its suitable acidity, viscosity, and thermal degradability. pan.pl
The following table presents a summary of catalyst compositions used in furan no-bake binder systems.
| Resin Type | Catalyst | Catalyst Composition | Application |
|---|---|---|---|
| Furan Resin | This compound | 40% p-TSA and 60% isopropanol | Coated Abrasives |
| Furan Resin | This compound | Mixture of p-TSA and its urea (B33335) salt (ratio of acid to salt from 1/1 to 1/10) | Polymer Concrete |
Conversion of Biomass to Value-Added Chemicals
This compound plays a significant role as a catalyst in the conversion of biomass into valuable platform chemicals. Its utility stems from its ability to act as a strong Brønsted acid, facilitating dehydration and hydrolysis reactions necessary for the transformation of carbohydrates.
A notable application of p-TSA is in the one-pot synthesis of levulinic acid and sulfonated carbon from glucose. In this process, p-TSA functions both as an acid catalyst for the conversion of glucose and as a sulfonating agent for the solid carbonaceous byproducts. The reaction pathway involves the dehydration of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), which is then rehydrated to form levulinic acid and formic acid. Concurrently, side reactions lead to the formation of insoluble humins, which can be sulfonated by p-TSA to produce a solid acid catalyst.
The water content in the reaction mixture is a critical parameter that influences the yields of levulinic acid and sulfonated carbon. Lower water dosages tend to favor the formation of sulfonated carbon with a high density of sulfonic acid groups, while higher water content promotes the production of levulinic acid. Under optimized conditions, a high total carbon utilization can be achieved, with the produced sulfonated carbon exhibiting good catalytic activity in subsequent reactions, such as the esterification of levulinic acid.
The table below summarizes the results from a study on the effects of p-TSA and water dosage on the conversion of glucose.
| Initial Mass Ratio (Glucose:p-TSA:H2O) | Levulinic Acid Yield (mol%) | Sulfonated Carbon Yield (wt%) | -SO3H Density of Sulfonated Carbon (mmol/g) |
|---|---|---|---|
| 100:100:70 | 21.5 | 36.8 | 1.15 |
| 100:100:100 | 32.4 | 31.2 | 0.98 |
| 100:100:200 | 45.1 | 26.5 | 0.76 |
| 100:100:300 | 51.9 | 25.1 | 0.62 |
This dual-purpose use of p-TSA highlights an efficient strategy for biorefining, where both a valuable chemical (levulinic acid) and a functional material (sulfonated carbon catalyst) are co-produced from a renewable feedstock like glucose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
